molecular formula C25H35N5O5 B2476407 Methyl 6-({4'-carbamoyl-[1,4'-bipiperidine]-1'-yl}methyl)-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 1252929-14-8

Methyl 6-({4'-carbamoyl-[1,4'-bipiperidine]-1'-yl}methyl)-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2476407
CAS No.: 1252929-14-8
M. Wt: 485.585
InChI Key: CRBANESFXHCERD-UHFFFAOYSA-N
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Description

This compound is a tetrahydropyrimidine derivative featuring a 3-methoxyphenyl group at position 4 and a carbamoyl-substituted bipiperidine moiety at position 4. Its structure is characterized by a central dihydropyrimidine ring, which is a common scaffold in medicinal chemistry due to its versatility in interacting with biological targets . Synthetic protocols for analogous compounds involve alkylation and cyclocondensation reactions, with purification via column chromatography or recrystallization .

Properties

IUPAC Name

methyl 6-[(4-carbamoyl-4-piperidin-1-ylpiperidin-1-yl)methyl]-4-(3-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35N5O5/c1-34-18-8-6-7-17(15-18)21-20(22(31)35-2)19(27-24(33)28-21)16-29-13-9-25(10-14-29,23(26)32)30-11-4-3-5-12-30/h6-8,15,21H,3-5,9-14,16H2,1-2H3,(H2,26,32)(H2,27,28,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRBANESFXHCERD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2C(=C(NC(=O)N2)CN3CCC(CC3)(C(=O)N)N4CCCCC4)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35N5O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 6-({4'-carbamoyl-[1,4'-bipiperidine]-1'-yl}methyl)-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.

Chemical Structure and Synthesis

The compound belongs to the class of tetrahydropyrimidines , characterized by a unique combination of functional groups that may contribute to its biological properties. The synthesis typically involves multi-step organic reactions utilizing starting materials such as piperidine derivatives and methoxyphenyl compounds. Analytical techniques like NMR (Nuclear Magnetic Resonance) spectroscopy and HPLC (High-Performance Liquid Chromatography) are employed to ensure purity and yield during synthesis.

Key Structural Features

FeatureDescription
Molecular Formula C₁₈H₂₃N₃O₄
Molecular Weight 345.39 g/mol
Functional Groups Carbamoyl, methoxy, tetrahydropyrimidine

Pharmacological Properties

Research indicates that compounds in the tetrahydropyrimidine class exhibit diverse pharmacological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antibacterial properties.
  • Cholinesterase Inhibition : Similar compounds have demonstrated potential in inhibiting acetylcholinesterase (AChE), making them candidates for neurodegenerative disease treatments such as Alzheimer's disease.
  • Antioxidant Activity : The presence of methoxy groups may enhance antioxidant properties, contributing to cellular protection against oxidative stress.

In Vitro Studies

A study conducted on related tetrahydropyrimidine derivatives revealed significant AChE inhibitory activity. For instance, a derivative with a similar structure showed an IC₅₀ value of 3.98 ± 1.07 µM against AChE. This suggests that this compound could exhibit comparable or enhanced activity due to structural similarities .

Structure–Activity Relationship (SAR)

The SAR analysis indicates that modifications in the functional groups significantly affect the biological activity of tetrahydropyrimidine derivatives. For example:

  • Substituents on the phenyl ring : Variations in substituents (e.g., methoxy vs. chloro) can alter potency against AChE.
  • Carbamoyl Group Positioning : The positioning of the carbamoyl group appears crucial for maximizing interaction with target enzymes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to the dihydropyrimidine family, which includes several derivatives with modifications at positions 4, 5, and 5. Key structural analogues and their comparative features are summarized below:

Compound Substituents Bioactivity Key Differences
Target Compound 4-(3-Methoxyphenyl), 6-(Bipiperidine-carbamoyl) Antibacterial (hypothesized), structural flexibility for target binding Unique bipiperidine-carbamoyl group enhances hydrogen bonding and solubility
Methyl 6-Methyl-2-Oxo-4-Phenyl-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate () 4-Phenyl, 6-Methyl Antibacterial (tested) Simpler structure; lacks polar bipiperidine group, reducing target specificity
2-(4-Trifluoromethylbenzylthio)-6-(4-Methoxyphenyl)-4-Oxo-1,4-Dihydropyrimidine-5-Carbonitrile (5k, ) 4-Methoxyphenyl, 6-Trifluoromethylbenzylthio Not reported; IR 𝜈: 3363 cm⁻¹ (NH), 2218 cm⁻¹ (CN) Trifluoromethyl group increases electronegativity but reduces solubility vs. carbamoyl
Ethyl 6-Methyl-2-Oxo-4-(p-Tolyl)-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate () 4-p-Tolyl, Ethyl ester Antioxidant (IC₅₀: 0.6 mg/ml for analogue 3c in ) Ethyl ester vs. methyl ester alters metabolic stability; p-tolyl enhances lipophilicity

Bioactivity and Mechanism

  • Antibacterial Activity: The bipiperidine-carbamoyl group in the target compound may improve binding to bacterial enzymes (e.g., dihydrofolate reductase) compared to simpler phenyl or methyl derivatives .
  • Antioxidant Capacity : Compared to thioxo derivatives (e.g., ’s compound 3c with IC₅₀ = 0.6 mg/ml), the target compound’s lack of a thione group likely reduces radical scavenging efficacy.
  • Structural Similarity Networks : The compound clusters with other dihydropyrimidines in chemotype networks (Tanimoto coefficient ≥0.5), but its bipiperidine moiety places it in a distinct subcluster, suggesting divergent target affinities .

Physicochemical Properties

  • Solubility : The carbamoyl group enhances water solubility relative to trifluoromethyl or thioether analogues .

Research Findings and Implications

Structure-Activity Relationships (SAR) :

  • The 3-methoxyphenyl group enhances aromatic interactions with hydrophobic enzyme pockets, as seen in similar compounds .
  • Replacement of the methyl ester (target compound) with an ethyl ester () marginally increases metabolic stability but reduces solubility .

Molecular Docking Insights: Docking studies () suggest that the bipiperidine-carbamoyl group may interact with polar residues in enzyme active sites, unlike nonpolar substituents (e.g., trifluoromethyl in 5k) .

Limitations and Contradictions: While structural similarity metrics (e.g., Tanimoto) predict overlapping bioactivities, minor substituent changes (e.g., carbamoyl vs. trifluoromethyl) can lead to divergent effects, emphasizing the need for experimental validation .

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